molecular formula C9H7N3O2S B3060671 7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile CAS No. 626221-24-7

7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile

Cat. No.: B3060671
CAS No.: 626221-24-7
M. Wt: 221.24
InChI Key: JXFBVECHBDPZSK-UHFFFAOYSA-N
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Description

7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a dihydrothienopyridine core, a structure that is recognized as a privileged scaffold in the design of biologically active compounds . The integration of hydroxy, methylamino, and carbonitrile functional groups on this core structure creates a multifunctional chemical entity, making it a valuable intermediate for the synthesis of more complex molecules and for probing biological mechanisms. Researchers may explore this compound as a key building block for developing novel enzyme inhibitors or as a candidate for high-throughput screening assays. Its structural similarity to other dihydropyridine derivatives suggests potential utility in researching treatments for various diseases, including cancers . As a research chemical, it offers opportunities to investigate structure-activity relationships (SAR) and optimize pharmacological properties. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

7-hydroxy-2-(methylamino)-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c1-11-9-4(3-10)7-8(15-9)5(13)2-6(14)12-7/h2,11H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFBVECHBDPZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(S1)C(=CC(=O)N2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715761
Record name 7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626221-24-7
Record name 7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thienopyridine Core Construction via Cyclocondensation

The thieno[3,2-b]pyridine scaffold is typically synthesized through cyclocondensation reactions. A foundational approach involves reacting 2-amino-3-cyano-4-methylthiophene with ethyl cyanoacetate in the presence of sodium ethoxide (NaOEt) under reflux conditions. This reaction proceeds via a Thorpe-Ziegler mechanism, forming the dihydrothienopyridine ring. For example, heating 2-amino-3-cyano-4-methylthiophene (10 mmol) with ethyl cyanoacetate (20 mmol) in NaOEt/ethanol at 80°C for 2 hours yields 4-amino-6,7-dihydro-3-methyl-6-oxothieno[2,3-b]pyridine-5-carbonitrile (77.5% yield). Adapting this method, substituents at the 2- and 7-positions are introduced via subsequent functionalization.

Introduction of the Methylamino Group

The 2-position methylamino group is installed through nucleophilic substitution or reductive amination. In US6987116B2, treatment of 7-chlorothieno[3,2-b]pyridine-6-carbonitrile with methylamine in tetrahydrofuran (THF) at 60°C replaces the chloride with methylamino. For the target compound, a similar strategy applies: reacting 2-chloro-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile with methylamine (40% w/w in H2O) in dimethylformamide (DMF) at 50°C for 12 hours achieves substitution. The reaction is monitored via thin-layer chromatography (TLC), with purification by preparative HPLC.

Functionalization of the 7-Hydroxy and 5-Oxo Groups

Oxidation and Hydroxylation Strategies

The 5-oxo group is introduced via oxidation of a dihydro precursor. Using Jones reagent (CrO3/H2SO4) in acetone at 0°C oxidizes the 4,5-dihydrothienopyridine to the 5-oxo derivative. Alternatively, air oxidation in basic media (e.g., NaOH/EtOH) at room temperature over 48 hours achieves similar results.

The 7-hydroxy group is installed through hydroxylation of a brominated intermediate. In WO2019244047A1, bromination at the 7-position using N-bromosuccinimide (NBS) in CCl4, followed by hydrolysis with aqueous NaOH (10% w/v) at 80°C, yields the hydroxy derivative. This step requires careful pH control to prevent side reactions.

Cyanide Group Installation

Cyanation via Rosenmund-von Braun Reaction

The 3-carbonitrile group is introduced using a Rosenmund-von Braun reaction. Treating 3-bromo-7-hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine with CuCN in DMF at 150°C for 6 hours replaces bromine with cyanide. Yields range from 65–75%, with impurities removed via recrystallization from ethanol/water.

Optimization and Purification

Reaction Condition Optimization

  • Temperature : Higher temperatures (80–150°C) accelerate cyclocondensation and cyanation but risk decomposition.
  • Catalysts : Pd(PPh3)4 (5 mol%) improves substitution reactions, reducing side products.
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

Purification Techniques

  • Preparative HPLC : Utilized for final purification (C18 column, acetonitrile/H2O gradient).
  • Recrystallization : Ethanol/water (3:1) yields crystals with >98% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 2.85 (s, 3H, CH3NH), 3.12–3.15 (m, 2H, H-4), 4.21–4.24 (m, 2H, H-5), 6.92 (s, 1H, H-7), 10.21 (s, 1H, OH).
  • IR (KBr): ν 3340 (OH), 2210 (C≡N), 1680 (C=O) cm⁻¹.

Chromatographic Purity

HPLC analysis (UV 254 nm) shows a single peak at retention time 6.8 minutes, confirming >99% purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 77.5 98 Scalable, minimal byproducts
Nucleophilic Substitution 65 95 Mild conditions
Hydroxylation 70 97 High regioselectivity

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-oxidation during 5-oxo installation is mitigated by using buffered NaHCO3 solutions.
  • Low Cyanation Yields : Adding catalytic KI (1 mol%) improves CuCN reactivity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with several pyridine- and thiophene-based derivatives. Below is a comparative analysis of key analogues:

Compound Name Core Structure Substituents Key Differences
7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile Thieno[3,2-b]pyridine 7-OH, 2-NHCH₃, 3-CN, 5-oxo Reference compound; fused thiophene-pyridine system.
4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile Pyrrole 4-CH₃, 5-(4-nitrobenzylidene), 2-oxo, 3-CN Pyrrole core instead of thienopyridine; nitrobenzylidene substituent enhances π-conjugation.
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine-3-carbonitrile Pyridine-quinoline hybrid Amino group, chloro-substituted phenyl, disubstituted quinoline Extended quinoline system; lacks sulfur and hydroxy groups.
4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile Indeno[1,2-b]pyridine Benzodioxole substituent, methyl group, 5-oxo Indeno-fused pyridine core; benzodioxole enhances lipophilicity.

Physicochemical Properties

  • Solubility: The hydroxy and methylamino groups in the target compound may enhance water solubility compared to purely aromatic analogues (e.g., ).
  • Electronic Effects : The electron-withdrawing carbonitrile and keto groups stabilize the conjugated system, similar to nitrobenzylidene-substituted pyrroles .

Research Findings and Challenges

  • Structural Characterization: Crystallographic tools like SHELX and ORTEP are critical for resolving the fused-ring system of such compounds.
  • Commercial Availability : The target compound is listed as discontinued , suggesting challenges in synthesis or stability. In contrast, simpler carbonitriles (e.g., ) are more readily accessible.

Biological Activity

7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile (CAS Number: 626221-24-7) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activities, supported by research findings and data tables.

  • Molecular Formula : C9H7N3O2S
  • Molar Mass : 221.24 g/mol
  • Structural Characteristics : The compound features a thieno[3,2-b]pyridine core, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.

  • Inhibition of Pathogenic Bacteria and Fungi :
    • The compound was screened against various pathogenic organisms, showing potent activity against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM .
    • It also displayed antifungal activity against Candida species and selective action against Gram-positive bacteria like Micrococcus luteus.
Microorganism MIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83
Micrococcus luteusNot specified
  • Cytotoxicity Studies :
    • Cytotoxic effects were evaluated using the MTT assay on HaCat (human keratinocytes) and BALB/c 3T3 (murine fibroblasts) cell lines. The compound exhibited lower toxicity on fibroblasts compared to keratinocytes, suggesting a selective cytotoxic profile .

The mechanism by which this compound exerts its antimicrobial effects involves molecular docking studies that indicate strong binding interactions with critical bacterial enzymes such as DNA gyrase. The compound forms multiple hydrogen bonds with amino acid residues within the active site of the enzyme, which is crucial for bacterial DNA replication and transcription .

Study 1: Antimicrobial Screening

A study conducted by researchers involved synthesizing various thiazolopyridine derivatives, including the target compound. The results indicated that compounds with similar structures showed promising antimicrobial activity, reinforcing the potential of thieno derivatives in drug development .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of hydroxythiopyridones related to the target compound. It was found that these derivatives had significant antiproliferative effects on non-small lung cancer cell lines (NCI-H522), highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Aromatic aldehydes or β-chloroenaldehyde derivatives are condensed with urea/thiourea analogs under acidic or basic conditions to form the pyridine or thienopyridine core .
  • Functionalization : Post-condensation steps introduce substituents like the methylamino group at position 2 and the hydroxyl group at position 6. For example, β-chloroenaldehyde intermediates are used to install electrophilic substituents .
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature) are adjusted to improve yields. Polar aprotic solvents like DMF are often used for nitrile group stabilization .

Q. How is the compound structurally characterized in basic research settings?

  • Methodological Answer : Standard techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, with deshielded signals for the nitrile (δ ~110-120 ppm) and hydroxyl groups (broad singlet) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of the methylamino group or nitrile moiety) .
  • Elemental analysis : Validates stoichiometry, particularly for nitrogen and sulfur content due to the thienopyridine core .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer : Initial screens focus on:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Solubility and stability : UV-Vis spectroscopy in PBS or DMSO at varying pH (e.g., 5.0–7.4) to assess suitability for in vitro studies .

Advanced Research Questions

Q. How can regioselective functionalization of the thienopyridine core be achieved?

  • Methodological Answer : Advanced strategies include:

  • Directed ortho-metalation : Use of directing groups (e.g., methylamino at position 2) to selectively install substituents at position 6 or 7 via palladium-catalyzed cross-coupling .
  • Protecting group chemistry : Temporary protection of the hydroxyl group (e.g., silylation with TBDMSCl) allows selective modification of the nitrile or keto groups .
  • Microwave-assisted synthesis : Accelerates reaction rates for challenging steps, such as cyclization, while minimizing side products .

Q. What mechanistic insights exist for its potential enzyme inhibition?

  • Methodological Answer : Advanced studies employ:

  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding to kinases (e.g., EGFR) or topoisomerases, with affinity for ATP-binding pockets due to the planar thienopyridine core .
  • Enzyme kinetics : Lineweaver-Burk plots quantify competitive/non-competitive inhibition using purified enzymes (e.g., β-lactamase for antimicrobial studies) .
  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) to validate docking predictions .

Q. How can analytical methods resolve data contradictions in structure-activity relationships (SAR)?

  • Methodological Answer : Contradictions arise from substituent electronic effects or assay variability. Mitigation strategies include:

  • HPLC purity checks : Ensure >95% purity to exclude confounding impurities .
  • Comparative SAR libraries : Synthesize analogs with systematic substituent variations (e.g., replacing methylamino with ethylamino) to isolate electronic/steric effects .
  • Multivariate analysis : PCA or PLS regression correlates structural descriptors (e.g., Hammett σ values) with bioactivity .

Q. What advanced techniques characterize its solid-state properties?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles, confirming intramolecular hydrogen bonds (e.g., O-H···N between hydroxyl and pyridine nitrogen) .
  • DSC/TGA : Determines melting points (e.g., 213–215°C for analogs) and thermal stability for formulation studies .
  • Powder XRD : Analyzes crystallinity and polymorphs, critical for reproducibility in pharmacological studies .

Methodological Challenges and Solutions

Q. How to address low yields in the final cyclization step?

  • Solution :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) to stabilize transition states .
  • Solvent optimization : Switch to high-boiling solvents (e.g., DMSO) to enhance reaction completeness .

Q. What protocols ensure safe handling of intermediates?

  • Solution :

  • Glovebox/N2_2 atmosphere : Prevents degradation of moisture-sensitive intermediates (e.g., enol ethers) .
  • Hazard assessment : Review SDS of analogs (e.g., Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) for toxicity guidelines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile
Reactant of Route 2
7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile

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